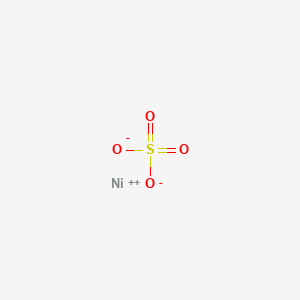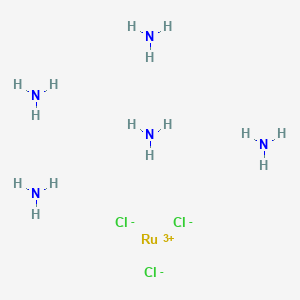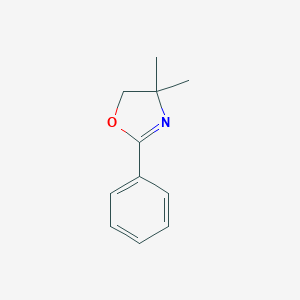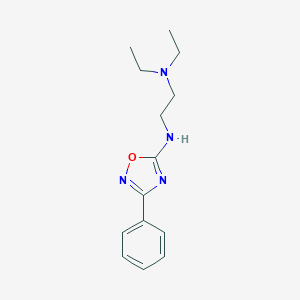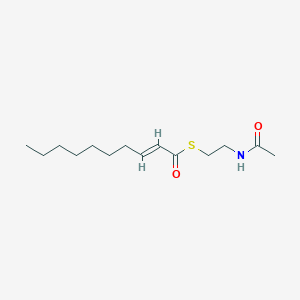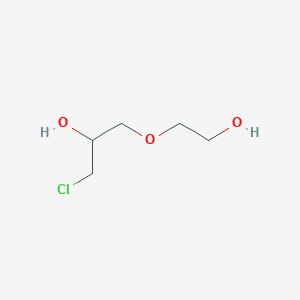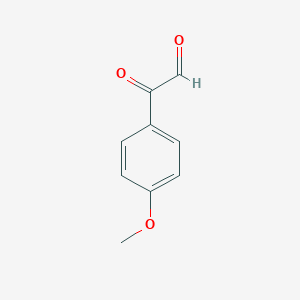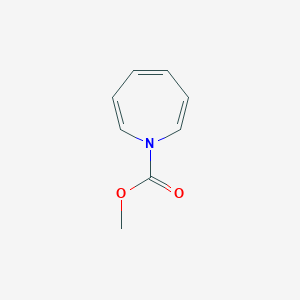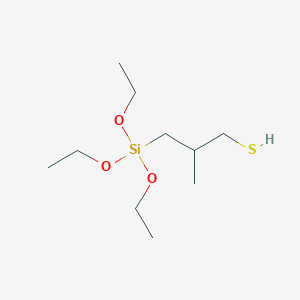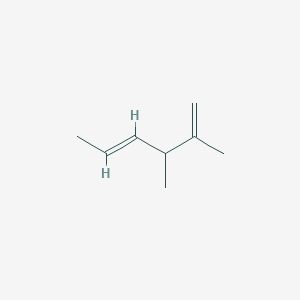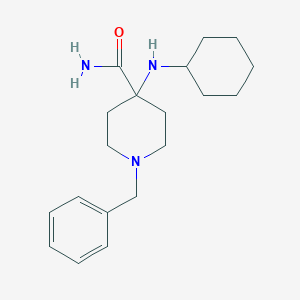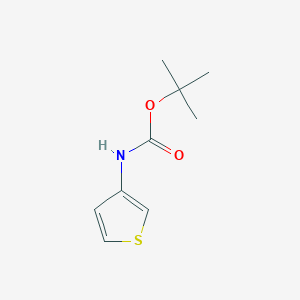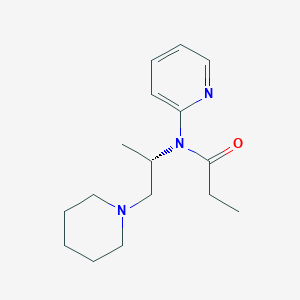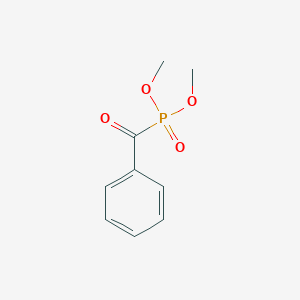
Dimethylbenzoylphosphonat
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Dimethyl benzoylphosphonate has a wide range of applications in scientific research:
Wirkmechanismus
Target of Action
Dimethyl benzoylphosphonate, also known as Dimethoxyphosphoryl(phenyl)methanone, is a versatile compound used in various chemical reactions It’s known to react with various nucleophiles .
Mode of Action
The compound can serve as a useful benzoylation agent, undergoing addition reactions to give substituted α‐hydroxybenzylphosphonates . Its keto-group can be reduced to hydroxyl and can participate in the Wittig-Horner reaction .
Biochemical Pathways
It’s known that phosphonates, a group to which this compound belongs, can mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This property allows phosphonates to be used in the synthesis of various bioactive compounds .
Pharmacokinetics
The pharmacological activity of benzylphosphonate derivatives, a group to which this compound belongs, has been studied .
Result of Action
The results of the action of Dimethyl benzoylphosphonate depend on the specific reaction in which it’s used. For instance, it can be used in the synthesis of 3,5-dihydroxy-4-isopropylstilbene for treatment of skin disorders, natural cytotoxic marine products of polyketide origin via intramolecular Diels-Alder reactions, and stilbenes via on-column oxidation of vicinal diols and Horner-Emmons reactions .
Biochemische Analyse
Biochemical Properties
This suggests that Dimethyl Benzoylphosphonate may interact with various enzymes, proteins, and other biomolecules in a biochemical context .
Cellular Effects
Preliminary cellular studies suggest that certain benzylphosphonate derivatives, which may include Dimethyl Benzylphosphonate, have potential as antibacterial agents . These compounds have shown selectivity and activity against certain bacterial strains, suggesting that they may influence cell function and impact cellular processes such as cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is suggested that the compound may exert its effects at the molecular level through binding interactions with biomolecules, potential enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
It is known that the compound’s effects may change over time due to factors such as stability, degradation, and long-term effects on cellular function .
Metabolic Pathways
It is suggested that the compound may be involved in the mandelate pathway, an alternative to the phenylalanine ammonia lyase pathway for the synthesis of benzenoids in ascomycete yeasts .
Transport and Distribution
It is suggested that the compound may interact with transporters or binding proteins, influencing its localization or accumulation .
Subcellular Localization
It is suggested that the compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Dimethyl benzoylphosphonate can be synthesized through several methods. One common synthetic route involves the reaction of benzoyl chloride with dimethyl phosphite in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, yielding dimethoxyphosphoryl(phenyl)methanone as the primary product .
Industrial Production Methods
In industrial settings, the production of dimethoxyphosphoryl(phenyl)methanone may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process .
Analyse Chemischer Reaktionen
Types of Reactions
Dimethyl benzoylphosphonate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form phosphonic acid derivatives.
Reduction: Reduction reactions can yield phosphine oxide derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the methoxy groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include phosphonic acids, phosphine oxides, and substituted phosphonates, depending on the specific reaction conditions and reagents used .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Dimethyl methylphosphonate (DMMP): Similar in structure but lacks the phenyl group, making it less effective as a flame retardant.
Bis(dimethoxyphosphoryl)methyl phenyl phosphate (BDMPP): Contains additional phosphonate groups, providing enhanced flame retardant properties compared to dimethoxyphosphoryl(phenyl)methanone.
Uniqueness
Dimethyl benzoylphosphonate is unique due to its combination of a phenyl group and phosphonate ester, which imparts specific chemical reactivity and biological activity. Its ability to act as a flame retardant and its potential in drug development distinguish it from other similar compounds .
Eigenschaften
IUPAC Name |
dimethoxyphosphoryl(phenyl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11O4P/c1-12-14(11,13-2)9(10)8-6-4-3-5-7-8/h3-7H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWNVJLOWMINFMB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COP(=O)(C(=O)C1=CC=CC=C1)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11O4P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00171067 | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18106-71-3 | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018106713 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | NSC82396 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=82396 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00171067 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl benzoylphosphonate | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P3G3Z7DH4F | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


